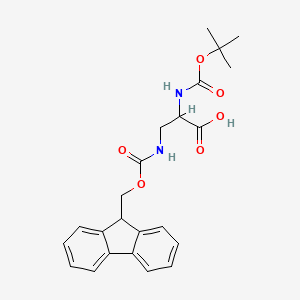

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of both fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups. These protecting groups are commonly used in peptide synthesis to protect the amino and carboxyl groups during the formation of peptide bonds.

Mecanismo De Acción

Mode of Action

The compound, also known as Boc-N3-Fmoc-D-2,3-diaminopropionic acid or 2-(Boc-amino)-3-(Fmoc-amino)propionic acid, is likely used as a building block in peptide synthesis . The Fmoc group is typically removed under basic conditions, allowing the free amine to react with the carboxyl group of another amino acid or peptide. The Boc group can be removed under acidic conditions without affecting the Fmoc group, allowing for orthogonal protection strategies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

Protection of the Carboxyl Group: The carboxyl group is then protected using the tert-butoxycarbonyl group. This is done by reacting the protected amino acid with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of the compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Deprotection Reactions: The compound undergoes deprotection reactions to remove the fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups. These reactions are typically carried out using reagents such as piperidine for the fluorenylmethoxycarbonyl group and trifluoroacetic acid for the tert-butoxycarbonyl group.

Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds. This is achieved by reacting the protected amino acid with other amino acids or peptides in the presence of coupling agents such as dicyclohexylcarbodiimide.

Common Reagents and Conditions

Piperidine: Used for the removal of the fluorenylmethoxycarbonyl group.

Trifluoroacetic Acid: Used for the removal of the tert-butoxycarbonyl group.

Dicyclohexylcarbodiimide: Used as a coupling agent in peptide synthesis.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and the desired peptide products.

Aplicaciones Científicas De Investigación

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect the amino and carboxyl groups during peptide bond formation.

Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other biomolecules such as proteins and nucleic acids.

Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.

Biological Studies: The compound is used in various biological studies to investigate the structure and function of peptides and proteins.

Comparación Con Compuestos Similares

Similar Compounds

- 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid

- 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid

Uniqueness

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific combination of protecting groups and its application in peptide synthesis. The presence of both fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups provides a high level of protection and selectivity during peptide bond formation, making it a valuable tool in the field of peptide chemistry.

Actividad Biológica

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, a complex amino acid derivative, has garnered attention due to its potential biological activities. This compound, identified by its CAS number 118358-38-6, is characterized by a unique structure that incorporates a fluorenyl group, which may enhance its interaction with biological targets.

Chemical Structure

The compound's molecular formula is C32H35N2O14, and it features several functional groups that contribute to its biological properties. The structure can be represented as follows:

Anticancer Activity

Fluorenone derivatives, which share a structural resemblance to our compound, have been reported to possess anticancer properties. Tilorone, a fluorenone derivative, has shown antiproliferative effects in cancer cell lines . The potential for this compound to exhibit similar activity warrants further investigation.

Enzyme Inhibition

The fluorenyl moiety may also play a role in enzyme inhibition. Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in metabolic pathways, such as InhA in Mycobacterium tuberculosis . This suggests that our compound could have applications in treating infections caused by resistant strains of bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the tert-butoxycarbonyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability. Conversely, modifications to the fluorenyl group could affect binding affinity to biological targets.

| Feature | Impact on Activity |

|---|---|

| Fluorenyl Group | Enhances interaction with targets |

| Tert-butoxycarbonyl Group | Increases lipophilicity |

| Amino Acid Backbone | Essential for biological function |

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated various fluorenone derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally related to our target . The inhibition of InhA was particularly noteworthy.

- Antifibrotic Effects : Another investigation into aspartic acid derivatives highlighted their inhibitory effects on collagen production in liver fibrosis models, suggesting that structural modifications can lead to significant biological activity .

- Anticancer Properties : Fluorenone derivatives have been synthesized and tested for antiproliferative activity against cancer cell lines, showing that structural variations can lead to enhanced efficacy .

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPBNQGEGBGRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.